molecular formula C12H24O3 B1149165 Methyl 3-hydroxyundecanoate CAS No. 127593-21-9

Methyl 3-hydroxyundecanoate

Cat. No.: B1149165
CAS No.: 127593-21-9
M. Wt: 216.32
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Description

Chemical Identity and Classification

This compound is chemically defined as an ester derivative of 3-hydroxyundecanoic acid, bearing the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.32 grams per mole. The compound is officially designated under Chemical Abstracts Service number 129758-71-0, providing a unique identifier for this specific molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting its structural composition of an undecanoic acid backbone with a hydroxyl group positioned at the third carbon atom and methyl esterification of the carboxyl group.

The structural characteristics of this compound can be precisely described through its Simplified Molecular Input Line Entry System representation as O=C(OC)CC(O)CCCCCCCC, which illustrates the linear arrangement of carbon atoms with the strategic placement of functional groups. The International Chemical Identifier key ODWHGFYACOPLGF-UHFFFAOYSA-N provides additional specificity for database searches and chemical informatics applications. The compound exists as a liquid at standard temperature and pressure conditions, with storage requirements typically maintained under freezer conditions to preserve chemical stability.

From a chemical classification perspective, this compound belongs to the broader category of hydroxylated fatty acid methyl esters, specifically within the medium-chain-length fatty acid derivatives. This classification places the compound within a group of molecules characterized by carbon chain lengths ranging from six to fourteen carbon atoms, distinguished from both short-chain and long-chain fatty acid derivatives. The presence of the hydroxyl functional group at the beta position relative to the carboxyl group further categorizes this compound as a beta-hydroxy fatty acid methyl ester, a structural feature that significantly influences its chemical reactivity and biological properties.

Historical Context and Discovery

The discovery and characterization of this compound emerged from intensive research into microbial metabolic pathways and bacterial polymer production systems during the late twentieth century. The compound was first identified as a component of medium-chain-length polyhydroxyalkanoate polymers produced by various bacterial species, including Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis. These pioneering investigations revealed that bacterial organisms could synthesize complex polymer structures incorporating diverse hydroxylated fatty acid monomers, with this compound representing one of several important building blocks in these biopolymer systems.

The historical development of understanding regarding this compound paralleled advances in analytical chemistry techniques, particularly improvements in chromatographic separation methods and mass spectrometry capabilities. Early researchers faced significant challenges in isolating and characterizing individual components from complex bacterial polymer matrices, requiring sophisticated extraction and purification protocols to obtain pure samples for structural determination. The establishment of reliable synthetic methods for producing this compound enabled researchers to conduct detailed studies of its physical and chemical properties, facilitating broader investigations into its biological roles and potential applications.

Throughout its research history, this compound has served as a model compound for understanding the broader chemistry of hydroxylated fatty acid derivatives. The systematic study of this compound and its structural analogs has contributed to the development of fundamental principles governing the behavior of medium-chain-length fatty acid esters in biological systems. These investigations have provided crucial insights into the mechanisms by which bacterial organisms regulate fatty acid metabolism and polymer biosynthesis, establishing a foundation for subsequent biotechnological applications.

Significance in Microbial Metabolism

This compound plays a crucial role in microbial metabolic pathways, particularly within bacterial systems capable of producing medium-chain-length polyhydroxyalkanoates. The compound functions as a monomeric unit incorporated into bacterial polymer structures, contributing to the formation of biodegradable thermoplastic materials with unique physical properties. Bacterial species such as Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis have demonstrated the ability to synthesize methyl-branched polyhydroxyalkanoate polymers containing this compound as a significant structural component.

The metabolic significance of this compound extends beyond its role as a polymer building block, encompassing its function as an intermediate in fatty acid biosynthetic pathways. Bacterial organisms utilize this compound as part of complex metabolic networks that regulate carbon storage and energy metabolism, particularly under conditions of nutrient limitation or environmental stress. The incorporation of this compound into polymer structures represents a sophisticated bacterial strategy for carbon sequestration, allowing organisms to store excess carbon resources in readily mobilizable forms that can be metabolized when nutrients become available.

Research investigations have revealed that the production of this compound-containing polymers is subject to intricate regulatory mechanisms that respond to environmental conditions and metabolic demands. The bacterial synthesis of medium-chain-length polyhydroxyalkanoates incorporating this compound demonstrates remarkable substrate flexibility, with organisms capable of utilizing diverse carbon sources to generate the necessary metabolic precursors. This metabolic versatility has important implications for biotechnological applications, as it suggests potential for engineering bacterial systems to produce specific polymer compositions with tailored properties.

Role in Academic Research

This compound has established itself as an important research tool in multiple academic disciplines, ranging from microbiology and biochemistry to materials science and biotechnology. Academic researchers have utilized this compound to investigate fundamental questions regarding bacterial metabolism, polymer chemistry, and sustainable materials development. The availability of pure this compound samples has enabled detailed studies of its chemical properties, biological activities, and potential applications in various technological contexts.

In the field of microbiology, this compound serves as a key component in studies of bacterial polyhydroxyalkanoate biosynthesis pathways. Researchers have employed this compound to elucidate the enzymatic mechanisms responsible for polymer assembly, investigating how bacterial cells regulate the incorporation of specific monomeric units into growing polymer chains. These investigations have provided valuable insights into the molecular basis of bacterial polymer production, contributing to efforts aimed at optimizing biotechnological processes for sustainable materials manufacturing.

Academic research involving this compound has also contributed to advancing understanding of medium-chain-length fatty acid metabolism in bacterial systems. Studies utilizing this compound have revealed important details regarding the enzymatic pathways responsible for hydroxylated fatty acid synthesis, including the specific enzymes involved in hydroxylation reactions and the regulatory mechanisms controlling pathway activity. This research has implications for metabolic engineering efforts aimed at enhancing bacterial production of valuable hydroxylated fatty acid derivatives for industrial applications.

The compound has proven particularly valuable in materials science research focused on biodegradable polymer development. Academic investigators have utilized this compound-containing polymers as model systems for studying the relationship between polymer composition and material properties, investigating how variations in monomer composition affect mechanical characteristics, thermal behavior, and biodegradation rates. These studies have contributed to the development of design principles for creating biodegradable materials with specific performance characteristics for targeted applications.

Property Value Reference
Chemical Abstracts Service Number 129758-71-0
Molecular Formula C₁₂H₂₄O₃
Molecular Weight 216.32 g/mol
International Chemical Identifier Key ODWHGFYACOPLGF-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System O=C(OC)CC(O)CCCCCCCC
Physical State Liquid
Purity (Commercial) >98%
Storage Conditions Freezer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxyundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves reacting octanal (0.1 mol) with methyl bromoacetate (0.2 mol) in tetrahydrofuran (THF) at 66°C under reflux for 1 minute. Zinc granules (6.5 g, 0.1 mol) act as the reducing agent, facilitating enolate formation. The reaction achieves completion within 20 minutes, as monitored by thin-layer chromatography (TLC; hexanes:EtOAc, 80:20). Post-reaction workup includes quenching with water, extraction with hexanes, and sequential washing with HCl, water, and brine. Vacuum distillation affords this compound in 92% yield.

Key advantages of this method include:

  • Short reaction time (<30 minutes).

  • Minimal purification requirements due to high conversion rates.

  • Scalability to industrial production without specialized equipment.

Asymmetric Hydrogenation for Enantioselective Synthesis

Asymmetric hydrogenation represents a state-of-the-art approach for producing enantiomerically pure this compound. This method employs ruthenium-phosphine complexes to catalyze the reduction of β-keto esters to β-hydroxy esters with high stereoselectivity.

Catalytic System and Mechanism

A patented protocol describes the use of Ru₂Cl₄((+)-(T)BINAP)₂Et₃N, a chiral ruthenium catalyst, to hydrogenate methyl 3-oxoundecanoate under 30 atm H₂ pressure at 65°C. The reaction proceeds via adsorption of the β-keto ester onto the catalyst surface, followed by stereoselective hydride transfer. This method yields methyl (R)-3-hydroxyundecanoate with 98.5% e.e., as determined by high-performance liquid chromatography (HPLC) of the MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) derivative.

Table 1: Comparative Performance of Asymmetric Hydrogenation

SubstrateCatalystTemperature (°C)H₂ Pressure (atm)Yield (%)e.e. (%)
Methyl 3-oxooctanoateRu₂Cl₄((+)-(T)BINAP)₂Et₃N65309598.5
Methyl 3-oxopentanoateRu₂Cl₄((+)-(T)BINAP)₂Et₃N30309899.3
Methyl 3-oxooctadecanoateRu₂Cl₄((+)-(T)BINAP)₂Et₃N65309598

Recrystallization and Purification

Crude products are recrystallized from methanol or ethanol to remove residual catalyst and byproducts. For instance, methyl (R)-3-hydroxyoctadecanoate is purified via recrystallization from methanol, achieving a melting point of 38–40°C and specific rotation [α]D²⁵ = -4.50° (c = 1.0, CHCl₃).

Multi-Step Synthesis via β-Keto Ester Intermediates

This compound can also be synthesized through a multi-step route involving β-keto ester formation, asymmetric reduction, and esterification.

β-Keto Ester Preparation

β-Keto esters serve as pivotal intermediates. A reported method condenses hexadecanoyl chloride with methyl acetoacetate in tetrahydrofuran (THF) using sodium hydride as a base. The reaction proceeds at 0–5°C, followed by methanolysis with sodium methoxide to yield methyl 3-oxooctadecanoate (55% yield). While this example pertains to a longer-chain derivative, the protocol is adaptable to undecanoate synthesis by adjusting the acyl chloride chain length.

Configuration Inversion and Final Reduction

The β-keto ester undergoes asymmetric hydrogenation as described in Section 2.1. Subsequent steps may include inversion of the hydroxyl group’s configuration using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to access the (S)-enantiomer.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactors

Recent advances highlight the use of continuous flow reactors to enhance reaction efficiency and safety. For example, a THF-based Reformatsky reaction conducted in a flow system reduces zinc waste and improves heat dissipation, enabling larger-scale production.

Solvent and Catalyst Recycling

Patented methodologies emphasize solvent recovery systems, where THF is distilled and reused in subsequent batches, lowering production costs. Similarly, ruthenium catalysts are recovered via filtration and reactivated, maintaining catalytic activity over multiple cycles.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Characteristic signals include δ 0.81 (t, 6H, J = 7.0 Hz) for terminal methyl groups and δ 3.72 (m, 1H) for the methine proton adjacent to the hydroxyl group.

  • Mass Spectrometry : Molecular ion peaks at m/z 202.29 ([M]⁺) confirm the molecular formula C₁₁H₂₂O₃.

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC after derivatization with MTPA. For methyl (R)-3-hydroxyundecanoate, a Daicel Chiralpak® column (hexane:isopropanol, 90:10) resolves enantiomers with a retention time difference of 2.1 minutes .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxyundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Applications

  • Internal Standard for Analytical Techniques :
    Methyl 3-hydroxyundecanoate serves as an internal standard in various analytical methods due to its unique structural features. It is utilized in gas chromatography and mass spectrometry to quantify fatty acids and their metabolites in biological samples .
  • Biomarker for Fatty Acid Oxidative Disorders :
    This compound is identified as a significant biomarker for diagnosing fatty acid oxidative disorders. Specifically, it aids in the assessment of long- and short-chain 3-hydroxy-acyl-CoA dehydrogenases, which are crucial enzymes in fatty acid metabolism .
  • Research on Polyhydroxyalkanoates (PHAs) :
    This compound is a key monomer in the biosynthesis of medium-chain-length polyhydroxyalkanoates (MCL-PHAs). PHAs are biodegradable polymers produced by microbial fermentation, making them valuable for sustainable materials science. Studies have shown that PHAs derived from this compound exhibit favorable properties for applications in packaging and biomedical devices .

Microbial Applications

  • Microbial Fermentation :
    Various microorganisms can utilize this compound as a carbon source for growth and PHA production. For instance, Pseudomonas aeruginosa has been shown to synthesize PHAs from medium-chain fatty acids, including this compound, under specific growth conditions .
  • Biodegradation Studies :
    Research indicates that this compound can be incorporated into microbial metabolic pathways, leading to the production of biodegradable plastics. The investigation of its biodegradability is essential for developing environmentally friendly materials .

Pharmaceutical Applications

  • Potential Therapeutic Uses :
    The compound's structure suggests potential pharmacological properties, particularly in the development of drug delivery systems. Its compatibility with biological membranes makes it a candidate for formulating liposomal drugs or other delivery mechanisms that enhance bioavailability .
  • Metabolic Studies :
    This compound has been utilized in metabolic studies to understand lipid metabolism better. It aids researchers in elucidating the metabolic pathways involved in the utilization of medium-chain fatty acids .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Analytical ChemistryInternal standard for GC/MS analysisEnhances quantification accuracy
Biomarker ResearchIndicator for fatty acid oxidative disordersUseful in diagnosing metabolic disorders
Microbial FermentationCarbon source for PHA productionSupports sustainable polymer synthesis
Biodegradation StudiesInvestigates environmental impact and degradation ratesPromotes development of biodegradable plastics
Pharmaceutical ResearchPotential use in drug delivery systemsEnhances bioavailability

Case Studies

  • PHA Production from this compound :
    A study demonstrated that Pseudomonas species could effectively convert this compound into PHAs under varying nitrogen conditions. The yield and composition of PHAs were significantly influenced by the carbon source used during fermentation .
  • Metabolic Pathway Elucidation :
    Research involving the metabolic fate of this compound revealed insights into how medium-chain fatty acids are processed within adipocytes, offering implications for dietary interventions in lipid metabolism disorders .

Mechanism of Action

The mechanism of action of methyl 3-hydroxyundecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity , receptor binding , and signal transduction pathways .

Comparison with Similar Compounds

Comparison: Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl position , which confer distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and biological activity , making it suitable for specific applications in research and industry .

Biological Activity

Methyl 3-hydroxyundecanoate, a hydroxylated fatty acid methyl ester, has garnered attention in various biological and biochemical studies due to its potential applications in metabolic processes and biopolymer synthesis. This article delves into the biological activity of this compound, highlighting its significance in lipid metabolism, its role in the production of polyhydroxyalkanoates (PHAs), and its implications in health and disease.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H24O3
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 3976-69-0

This compound features a hydroxyl group at the third carbon of the undecanoate chain, which influences its solubility and reactivity in biological systems.

Lipid Metabolism

This compound is involved in lipid metabolism, particularly as a precursor for the synthesis of medium-chain length fatty acids (MCLFAs). These fatty acids are crucial for various cellular functions, including membrane fluidity and energy storage. The compound has been shown to modulate insulin sensitivity, making it relevant in studies related to metabolic disorders such as obesity and diabetes .

Polyhydroxyalkanoate Production

One of the notable applications of this compound is its role in the biosynthesis of polyhydroxyalkanoates (PHAs) by microorganisms such as Pseudomonas aeruginosa. PHAs are biodegradable polymers that serve as energy reserves for bacteria and have potential applications in bioplastics. Research indicates that when Pseudomonas aeruginosa is cultivated on undecanoic acid, it accumulates significant amounts of PHA composed mainly of 3-hydroxy fatty acids, including 3-hydroxyundecanoate .

The following table summarizes key findings related to PHA production from this compound:

Microorganism Carbon Source PHA Composition PHA Yield (% CDW)
Pseudomonas aeruginosaUndecanoic AcidP(3HB-co-3HU)~17%
Escherichia coliDecanoic AcidP(3HB)~15%
Ralstonia eutrophaMixed Fatty AcidsP(3HB-co-3HV)~20%

Case Studies and Research Findings

  • Insulin Sensitivity Modulation :
    A study demonstrated that hydroxylated fatty acids, including this compound, can enhance insulin sensitivity in adipocytes. This effect was attributed to the modulation of lipid metabolism pathways, suggesting potential therapeutic uses in managing insulin resistance .
  • PHA Production Optimization :
    Research focused on optimizing conditions for PHA production from this compound indicated that varying the carbon source concentration significantly impacts yield. The optimal conditions led to increased accumulation of PHAs, underscoring the compound's utility in biotechnological applications .
  • Biocompatibility and Biodegradability :
    Investigations into the biocompatibility of PHAs derived from this compound revealed favorable properties for medical applications, such as drug delivery systems and tissue engineering scaffolds. The biodegradability of these polymers presents a sustainable alternative to conventional plastics .

Q & A

Q. Resolution Strategies :

Cross-validate using high-resolution MS (HRMS) for exact mass (theoretical m/z for C₁₁H₂₀O₃: 202.1467).

Compare NIST database spectra or supplier-provided analytical certificates .

Verify CAS numbers against peer-reviewed synthesis protocols .

Advanced: What advanced analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

HPLC-MS/MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor transitions like m/z 202 → 185 .

Surface Plasmon Resonance (SPR) : Functionalize gold arrays (TFGAs) with aptamers for real-time detection in biological fluids .

Isotopic Labeling : Incorporate ¹³C-labeled standards for lipidomics studies to correct for matrix effects .

Advanced: How can researchers optimize experimental conditions for studying its thermal stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~200°C for methyl esters ).
  • DSC : Measure phase transitions (melting point ~290–292 K ).
  • Kinetic Studies : Use Arrhenius plots to model degradation rates under varying temperatures .

Q. Key Data :

PropertyValueReference
Boiling Point~596 K
Melting Point290–292 K
ΔvapH° (Enthalpy)86.6 kJ/mol

Advanced: What are the emerging applications of this compound in biomedical research?

Answer:

  • Lipidomics : Used as a standard for quantifying hydroxylated fatty acids in sphingolipid metabolism studies .
  • Biosynthesis : Intermediate in microbial production of polyhydroxyalkanoates (PHAs) for biodegradable polymers .
  • Drug Delivery : Ester derivatives enhance membrane permeability of hydrophobic therapeutics .

Advanced: How can conflicting safety classifications (e.g., non-hazardous vs. hazardous) be addressed?

Answer:

  • Regulatory Variance : EU CLP (1272/2008) classifies it as non-hazardous , but some suppliers may apply GHS labels due to analogies with similar compounds .
  • Mitigation : Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) and consult updated SDS from reputable suppliers (e.g., Larodan AB ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.